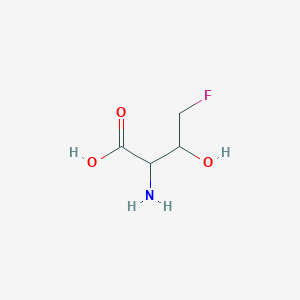
5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid: is an organic compound with the molecular formula C9H5F3INO3 and a molecular weight of 359.04 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoroacetamido group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves the reaction of 2-amino-5-iodobenzoic acid with trifluoroacetic anhydride in the presence of triethylamine . The reaction is carried out in dichloroethane (DCE) as a solvent, and the mixture is stirred at room temperature for approximately 15 hours. The product is then filtered, washed with water, and dried to obtain the desired compound in virtually quantitative yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The trifluoroacetamido group can be reduced to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or can be used in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like or can be employed.
Reduction Reactions: Reducing agents such as or are commonly used.
Major Products Formed:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylate derivatives.
Reduction Reactions: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to inhibition or activation of its function.
Vergleich Mit ähnlichen Verbindungen
- 2-Iodo-5-(trifluoromethyl)benzoic acid
- 2-Iodobenzoic acid
- 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid
Comparison:
- 2-Iodo-5-(trifluoromethyl)benzoic acid has a similar structure but lacks the amido group, which may affect its reactivity and binding properties.
- 2-Iodobenzoic acid is a simpler compound without the trifluoroacetamido group, making it less versatile in certain applications.
- 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid contains a hydroxyl group, which can introduce different reactivity and binding characteristics compared to the amido group in 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C9H5F3INO3 |
|---|---|
Molekulargewicht |
359.04 g/mol |
IUPAC-Name |
5-iodo-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5F3INO3/c10-9(11,12)8(17)14-6-2-1-4(13)3-5(6)7(15)16/h1-3H,(H,14,17)(H,15,16) |
InChI-Schlüssel |
UVYSTUBIYJFWFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


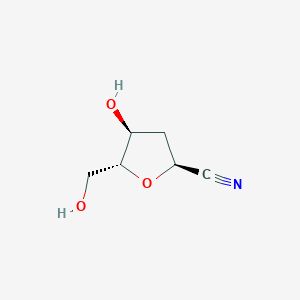
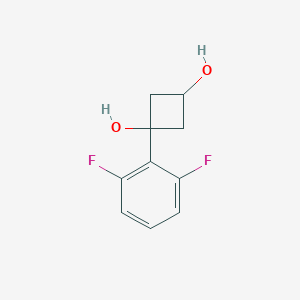
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)
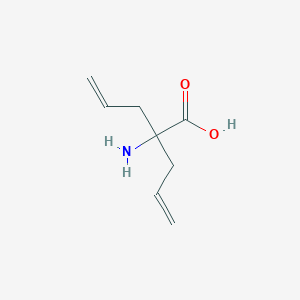
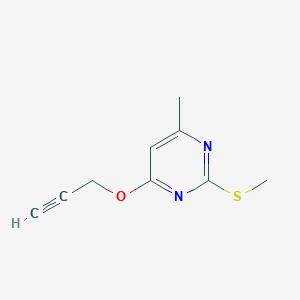
![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)

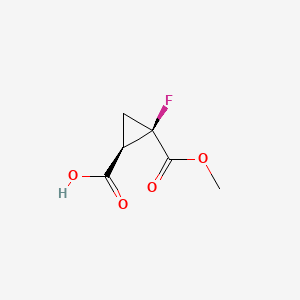
![lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)

![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)

